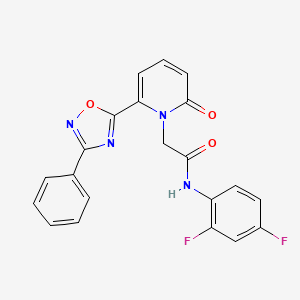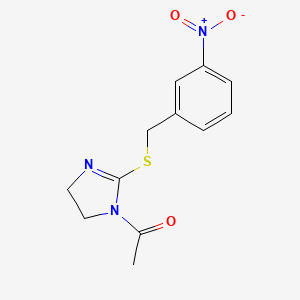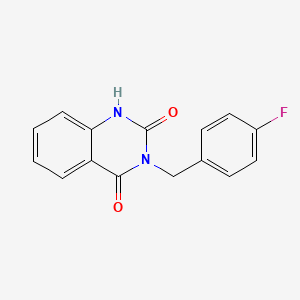
3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione . Quinazoline-2,4(1H,3H)-diones exhibit a wealth of biological activities including antitumor proliferation .
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives involves a one-pot two-step reaction. The starting material, methyl anthranilate, is condensed with 1,1′-carbonyldiimidazole (CDI) and benzyloxyamine successively to introduce the carbonyl fragment .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A novel synthesis method for a series of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid, has been developed. This method involves an intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005).
- Efficient chemical fixation of CO2 with 2-aminobenzonitriles to synthesize quinazoline-2,4(1H,3H)-diones using a simple monomeric tungstate as a catalyst has been reported. This process highlights the potential for CO2 utilization in organic synthesis (Kimura et al., 2012).
Biological Evaluation and Potential Applications
- 3-Substituted quinazoline-2,4-diones have been synthesized and evaluated for their in vitro α-amylase and α-glucosidase inhibitory activity, indicating potential for antidiabetic applications. The compounds also showed moderate antioxidant and cytotoxic properties, supporting their pharmacological potential (Santos-Ballardo et al., 2020).
- Quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and tested for antimicrobial activities against Gram-positive and Gram-negative bacterial strains. Some compounds exhibited moderate activity and broad bioactive spectrum, suggesting their use as potential antibacterial agents (Boshta et al., 2022).
Green Chemistry and Sustainable Synthesis
- The synthesis of quinazoline-2,4(1H,3H)-diones from CO2 in water without any catalyst has been explored. This green synthesis route showcases the potential application in sustainable chemistry (Ma et al., 2013).
- An environmentally friendly approach for synthesizing quinazoline-2,4(1H,3H)-diones has been highlighted, emphasizing the importance of developing safe and sustainable methods for these compounds, which are key intermediates in pharmaceutical industry (Vessally et al., 2017).
Wirkmechanismus
Mode of Action
The mode of action of “3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific target. Quinazoline derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Without specific information on the target and mode of action of “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Quinazoline derivatives can affect a variety of pathways depending on their specific targets .
Pharmacokinetics
These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione are largely determined by its interactions with various biomolecules. The compound has been shown to exhibit considerable antiproliferative activity against several cancer cell lines . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in cell proliferation .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the cloning formation of MGC-803 cells . It also induces apoptosis of MGC-803 cells in a concentration-dependent manner and can arrest the MGC-803 cell cycle in the G0/G1 phase .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It has been suggested that this compound binds tightly to the active pocket of EGFR . This binding interaction could lead to the inhibition or activation of enzymes, changes in gene expression, and other molecular effects .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits dose-dependent induction of cellular apoptosis and cell cycle arrest at the S phase in MGC-803 cells . This suggests that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGOTIGJBXNEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2679872.png)
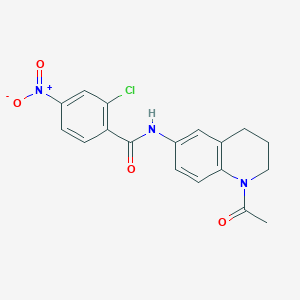
![2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2679874.png)
![2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2679875.png)
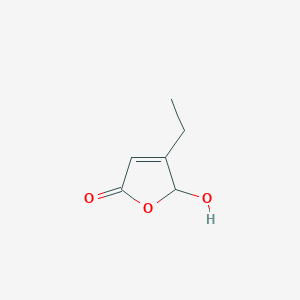
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one](/img/structure/B2679878.png)
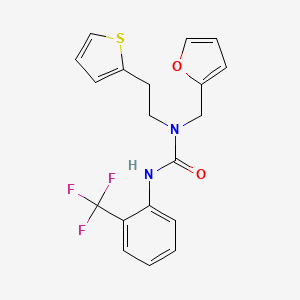
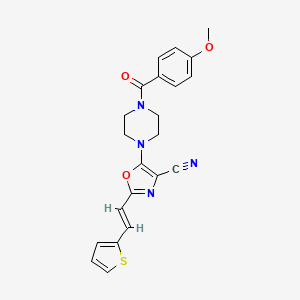

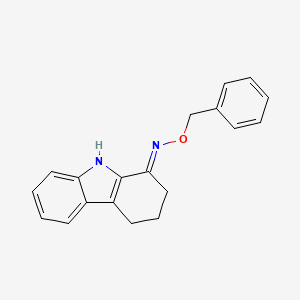
![5-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2679890.png)
